Dolaconine

Description

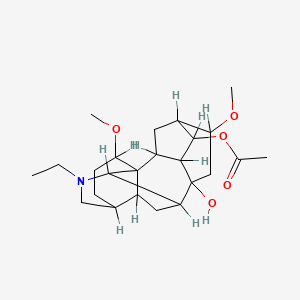

Structure

2D Structure

Properties

CAS No. |

82841-75-6 |

|---|---|

Molecular Formula |

C24H37NO5 |

Molecular Weight |

419.6 g/mol |

IUPAC Name |

(11-ethyl-8-hydroxy-6,16-dimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl) acetate |

InChI |

InChI=1S/C24H37NO5/c1-5-25-11-13-6-7-19(29-4)24-15(13)9-17(22(24)25)23(27)10-18(28-3)14-8-16(24)20(23)21(14)30-12(2)26/h13-22,27H,5-11H2,1-4H3 |

InChI Key |

MLYKFKUTKJPICF-UHFFFAOYSA-N |

SMILES |

CCN1CC2CCC(C34C2CC(C31)C5(CC(C6CC4C5C6OC(=O)C)OC)O)OC |

Canonical SMILES |

CCN1CC2CCC(C34C2CC(C31)C5(CC(C6CC4C5C6OC(=O)C)OC)O)OC |

Synonyms |

dolaconine |

Origin of Product |

United States |

Phytochemical and Chemoecological Investigations of Dolaconine Sources

Botanical Origins and Specific Aconitum Species Yielding Dolaconine

This compound is a C18-diterpenoid alkaloid that has been identified in several species within the genus Aconitum, which belongs to the Ranunculaceae family. nih.govscribd.com This genus, commonly known as monkshood or wolfsbane, comprises over 250 species of flowering plants. wikipedia.org The isolation of this compound has been reported from various Aconitum species, highlighting its presence across different members of this genus.

Research has confirmed the presence of this compound in the following Aconitum species:

Aconitum contortum : this compound has been reported in this species. nih.gov

Aconitum episcopale : This species is another known source of this compound. nih.govscribd.com

Aconitum nasutum : Studies on A. nasutum of Turkish origin have identified this compound as one of its alkaloid constituents. asianpubs.org

Aconitum stapfianum var. pubipes : this compound, the 14-acetyl derivative of aconosine (B45), was isolated from this variety. scribd.com

Aconitum toxicum : Phytochemical analysis of the roots of A. toxicum has led to the isolation of this compound along with other structurally related alkaloids. researchgate.netresearchgate.net

Table 1: Documented Aconitum Species Containing this compound

| Species Name | Family | Reference |

| Aconitum contortum | Ranunculaceae | nih.gov |

| Aconitum episcopale | Ranunculaceae | nih.govscribd.com |

| Aconitum nasutum | Ranunculaceae | asianpubs.org |

| Aconitum stapfianum var. pubipes | Ranunculaceae | scribd.com |

| Aconitum toxicum | Ranunculaceae | researchgate.netresearchgate.net |

Geographical Distribution and Habitat Influence on this compound Content in Plant Material

The genus Aconitum has a wide geographical distribution, primarily in the mountainous regions of the Northern Hemisphere, including Asia, Europe, and North America. wikipedia.orgfloranorthamerica.org The greatest diversity of Aconitum species is found in Asia. academicjournals.org These plants typically thrive in moisture-retentive but well-draining soils in mountain meadows. wikipedia.org

The concentration and composition of alkaloids, including this compound, in Aconitum species can be influenced by their geographical origin and habitat. For instance, a study on Aconitum nasutum collected from Trabzon, Turkey, at an altitude of 1300-1700 meters, confirmed the presence of this compound. asianpubs.org This suggests that the specific environmental conditions of this high-altitude habitat are conducive to the production of this alkaloid.

While specific quantitative data on how habitat directly influences this compound content is limited, it is generally accepted that factors such as soil composition, altitude, climate, and associated plant communities can affect the secondary metabolite profile of plants. The alkaloid content of taxonomically close Aconitum subspecies has been observed to vary depending on the habitat and genetic differences.

Chemotaxonomic Implications of this compound Presence in Aconitum Genus

The presence of specific diterpenoid alkaloids, such as this compound, has significant chemotaxonomic implications for the genus Aconitum. Diterpenoid alkaloids are considered valuable chemical markers for the classification of plants within the tribe Delphineae, which includes Aconitum. rsc.orgsemanticscholar.org The structural type of these alkaloids can help in delineating relationships between different species and subgenera.

This compound is classified as a C18-diterpenoid alkaloid of the lappaconitine-type. rsc.orgsemanticscholar.org These types of alkaloids are predominantly found in the subgenus Lycoctonum of the genus Aconitum. rsc.orgsemanticscholar.org The distribution of C18-diterpenoid alkaloids shows a high degree of regularity at different taxonomic levels, making them useful for infrageneric division. rsc.orgsemanticscholar.org

The presence of this compound and its structurally related compound, aconosine (from which this compound is the 14-acetyl derivative), provides a chemical signature that can be used to differentiate between and within Aconitum species. scribd.com For example, the co-occurrence of this compound with other alkaloids like delavaconitine and acotoxicine in Aconitum toxicum points to a shared biogenetic pathway and provides chemotaxonomic evidence for the relationship between these compounds and the species that produce them. researchgate.net The relative scarcity of C18-diterpenoid alkaloids with only four oxygen functions, like this compound and aconosine, further enhances their chemotaxonomic value.

Environmental Factors Affecting this compound Accumulation in Plants

The accumulation of secondary metabolites like this compound in plants is known to be influenced by a variety of environmental factors. While specific research focusing exclusively on the environmental impact on this compound accumulation is not extensively detailed in the provided search results, general principles of phytochemical production in Aconitum can be applied.

Key environmental factors that are likely to affect this compound accumulation include:

Altitude: As seen with Aconitum nasutum in Turkey, high-altitude environments can be a significant factor. asianpubs.org Alpine and subalpine zones are the primary habitats for many Aconitum species. academicjournals.org

Climate: Factors such as temperature, rainfall, and light intensity can influence the enzymatic pathways responsible for alkaloid biosynthesis. Aconitum species are generally found in mesic habitats with cool and moist roots. floranorthamerica.org

Soil Conditions: The nutrient composition and pH of the soil can impact plant growth and the production of secondary metabolites. Aconitum prefers humus-rich, well-draining soils. wikipedia.org

A multi-omics analysis of Aconitum japonicum revealed tissue-specific biosynthesis and accumulation of diterpene alkaloids, suggesting that internal, genetically controlled factors work in concert with external environmental cues to determine the final alkaloid content. researchgate.net

Advanced Methodologies for Isolation and Purification of Dolaconine

Strategies for Extraction from Complex Biological Matrices

The initial step in isolating dolaconine is its extraction from the plant material, typically the roots of Aconitum species, which are known to have a higher concentration of alkaloids compared to aerial parts. core.ac.uk The choice of extraction strategy is critical to maximize yield while minimizing the degradation of the target compound.

Two primary approaches are utilized: classical acid-base partitioning and extraction in a neutral medium.

Acid-Base Extraction: This is a conventional method for selectively extracting alkaloids. asianpubs.org The powdered plant material is first macerated with a solvent like ethanol. clockss.org The resulting extract is then subjected to a liquid-liquid partition between an acidic aqueous solution (e.g., 2% HCl) and an immiscible organic solvent (e.g., diethyl ether). clockss.org In the acidic phase, the alkaloids form water-soluble salts and are separated from neutral compounds which remain in the organic layer. The acidic layer is then basified (e.g., with NH₄OH or sodium carbonate) to a pH of around 9, converting the alkaloid salts back to their free base form. asianpubs.orgclockss.org A final extraction with a non-polar organic solvent, such as chloroform (B151607), yields a crude alkaloid mixture enriched with compounds like this compound. asianpubs.orgclockss.org

Neutral Medium Extraction: To circumvent the potential for hydrolysis of ester-containing alkaloids under acidic or alkaline conditions, extraction in a neutral medium is a preferred alternative. thieme-connect.com This method was specifically chosen for the isolation of alkaloids from the roots of Aconitum toxicum. core.ac.ukthieme-connect.com This approach helps to preserve the native structure of the alkaloids throughout the extraction process.

The selection between these methods depends on the specific Aconitum species and the stability of the co-occurring alkaloids.

| Plant Source | Plant Part | Extraction Method | Purpose |

| Aconitum contortum | Dried, powdered roots | Maceration with 85% EtOH followed by HCl/NH₄OH partitioning and CHCl₃ extraction. clockss.org | To generate a crude alkaloid fraction for further separation. clockss.org |

| Aconitum nasutum | Powdered underground parts | Maceration with 80% ethanol, followed by H₂SO₄/Na₂CO₃ partitioning and extraction with diethyl ether and chloroform. asianpubs.org | To create a combined ether and chloroform soluble alkaloid extract. asianpubs.org |

| Aconitum toxicum | Roots | Extraction in a neutral medium. thieme-connect.com | To minimize the risk of acidic or alkaline hydrolysis of alkaloids. thieme-connect.com |

| Aconitum vulparia | Whole plant | Solvent partitioning at different pH levels. core.ac.uk | To separate alkaloids from neutral compounds. core.ac.uk |

Multistage Chromatographic Separation Techniques

Following extraction and enrichment, the crude alkaloid mixture, which contains this compound alongside numerous other structurally similar alkaloids, undergoes an extensive, multi-step chromatographic purification process. core.ac.ukresearchgate.net The separation relies on the sequential application of various chromatographic techniques that exploit subtle differences in the physicochemical properties of the compounds, such as polarity, size, and adsorption affinity. usp.orgnih.gov This multistage approach is essential for resolving the complex mixture and achieving high purity of the final product. rsc.orgmdpi.com

The typical purification workflow involves an initial fractionation using lower resolution methods like Vacuum Liquid Chromatography (VLC) or open Column Chromatography (CC), followed by finer separation using high-resolution techniques such as Preparative Layer Chromatography (PLC), Centrifugal Planar Chromatography (CPC), and High-Performance Liquid Chromatography (HPLC). core.ac.ukthieme-connect.com

Column Chromatography (CC) is a fundamental technique used for the initial fractionation of the crude alkaloid extract. researchgate.net The choice of stationary phase is critical and is based on the polarity of the target compounds. Common adsorbents include silica (B1680970) gel, alumina (B75360), and Sephadex LH-20. core.ac.ukthieme-connect.comresearchgate.net

Alumina Column Chromatography: Crude alkaloid extract from Aconitum contortum was subjected to column chromatography on alumina, eluting with a hexane-ethyl acetate (B1210297) gradient to yield several fractions. clockss.org Similarly, extracts from Aconitum nasutum were separated on an alumina column using a gradient of benzene (B151609) and ethanol. asianpubs.org

Silica Gel Column Chromatography: This is one of the most widely used methods for separating terpenoids and alkaloids. researchgate.net

Polyamide Column Chromatography: In some procedures, a polyamide column is used in the initial stages to specifically remove polyphenolic compounds, thereby enriching the alkaloids in the eluate before further separation. core.ac.ukthieme-connect.com

Vacuum-Liquid Chromatography (VLC) is a modified form of column chromatography that is frequently used for the rapid, initial separation of natural product extracts. furb.brjuniperpublishers.com It is essentially a preparative, short-column technique that uses a vacuum to accelerate solvent flow through the adsorbent, which is typically TLC-grade silica gel. juniperpublishers.comslideshare.net The process involves a stepwise gradient elution, where the column is often allowed to run dry between fractions. furb.br This method is faster than traditional CC and serves as an excellent preliminary step for fractionating complex mixtures prior to purification by HPLC. furb.bryoutube.com VLC has been applied as part of the extensive chromatographic purification of extracts from Aconitum species to isolate this compound and related alkaloids. core.ac.ukthieme-connect.com

| Technique | Stationary Phase | Mobile Phase System | Application in this compound Isolation |

| Column Chromatography | Alumina | Hexane-Ethyl Acetate (gradient) clockss.org | Initial fractionation of crude alkaloid extract from A. contortum. clockss.org |

| Column Chromatography | Alumina | Benzene-Ethanol (gradient) asianpubs.org | Separation of alkaloid extracts from A. nasutum. asianpubs.org |

| Column Chromatography | Polyamide | Not specified | Initial removal of polyphenolic compounds from A. toxicum extract. thieme-connect.com |

| Vacuum-Liquid Chromatography (VLC) | Silica gel, Al₂O₃ core.ac.ukthieme-connect.com | Various solvent systems | Part of the multi-step purification of Aconitum extracts. core.ac.ukthieme-connect.com |

Preparative Layer Chromatography (PLC) is a form of solid-liquid adsorption chromatography used for purifying quantities of material that are larger than those handled by analytical TLC. chromatographyonline.combio-rad.com It utilizes glass plates coated with a thick layer (0.5-2 mm) of an adsorbent, usually silica gel. chromatographyonline.com After the sample is applied as a band, the plate is developed in a solvent system. The separated bands of compounds are then scraped from the plate and the desired compound is eluted with a suitable solvent. PLC is often employed as a final or intermediate purification step in the isolation of Aconitum alkaloids, including this compound, due to its good resolving power for closely related compounds. core.ac.ukthieme-connect.com

Centrifugal Planar Chromatography (CPC) , also referred to as Centrifugal Thin-Layer Chromatography (CTLC), is a preparative, centrifugally-accelerated radial chromatography technique. thieme-connect.comphytojournal.com In this method, the stationary phase is coated on a spinning rotor, and the mobile phase is driven through the adsorbent by centrifugal force. researchgate.net This forced flow allows for rapid and efficient separations. phytojournal.com The instrument, often called a Chromatotron, allows for the collection of separated fractions as they elute from the edge of the rotor. chromatographyonline.comphytojournal.com CPC has been successfully integrated into the multi-step chromatographic schemes for the purification of alkaloids from Aconitum toxicum and Aconitum vulparia, leading to the isolation of pure this compound. core.ac.ukthieme-connect.comthieme-connect.com

Preparative High-Performance Liquid Chromatography (HPLC) represents a high-resolution technique often used in the final stages of purification to isolate this compound from fractions previously enriched by other chromatographic methods. clockss.orgusp.org This technique uses high pressure to pass the mobile phase through a column packed with small-particle stationary phases, achieving superior separation efficiency compared to conventional column chromatography. drugfuture.com

In a notable example, a fraction obtained from the column chromatography of Aconitum contortum extract was subjected to preparative HPLC on a silica gel column. clockss.org Elution with a specific solvent system resulted in the isolation of pure this compound. clockss.org

| HPLC Method | Column Details | Mobile Phase | Isolated Compound/Amount |

| Preparative HPLC clockss.org | Silica Gel | Cyclohexane - Ethyl Acetate - Diethylamine (50:10:1) | This compound (308 mg) |

Preparative Layer Chromatography and Centrifugal Planar Chromatography

Enrichment Protocols for Targeted Alkaloid Fractions

The most common enrichment strategy for alkaloids is acid-base solvent partitioning , as detailed in the extraction section (3.1). This chemical method leverages the basic nature of alkaloids to selectively separate them from a vast number of neutral and acidic plant constituents. By converting alkaloids into their salt form to reside in an aqueous phase, and then back to their free base form to be extracted into an organic solvent, a significantly enriched "crude alkaloid" fraction is obtained. core.ac.ukasianpubs.orgclockss.org

An alternative or supplementary enrichment protocol involves solid-phase extraction . An example is the use of a column packed with polyamide. core.ac.ukthieme-connect.com When the crude extract is passed through this column, polyphenolic compounds are strongly retained by the stationary phase, while the alkaloids pass through with the eluent. This effectively removes a major class of interfering substances, resulting in an alkaloid-enriched fraction ready for further, more specific chromatographic purification. thieme-connect.com

Rigorous Structural Elucidation Approaches for Dolaconine and Its Stereoisomers

Nuclear Magnetic Resonance (NMR) Spectroscopy for Full Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. numberanalytics.comsolubilityofthings.comnumberanalytics.com For a complex diterpenoid alkaloid like dolaconine, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential. oszk.huipb.pt

The ¹H (proton) and ¹³C (carbon-13) NMR spectra offer the initial and fundamental data for structural analysis. emerypharma.comhumic-substances.org The ¹H NMR spectrum reveals the number of different types of protons, their chemical environments (chemical shift), their neighboring protons (spin-spin splitting), and the relative number of protons of each type (integration). emerypharma.com The ¹³C NMR spectrum, often acquired with proton decoupling, shows a single peak for each unique carbon atom, indicating the total number of carbons and their chemical environments. researchgate.net

Interactive Data Table: ¹H and ¹³C NMR Chemical Shift Data for this compound

| Atom No. | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1 | Data not available | Data not available |

| 2 | Data not available | Data not available |

| 3 | Data not available | Data not available |

| 4 | Data not available | Data not available |

| 5 | Data not available | Data not available |

| 6 | Data not available | Data not available |

| 7 | Data not available | Data not available |

| 8 | Data not available | Data not available |

| 9 | Data not available | Data not available |

| 10 | Data not available | Data not available |

| 11 | Data not available | Data not available |

| 12 | Data not available | Data not available |

| 13 | Data not available | Data not available |

| 14 | Data not available | Data not available |

| 15 | Data not available | Data not available |

| 16 | Data not available | Data not available |

| 17 | Data not available | Data not available |

| 18 | Data not available | Data not available |

| 19 | Data not available | Data not available |

| 20 | Data not available | Data not available |

| OCH₃ | Data not available | Data not available |

| OCH₃ | Data not available | Data not available |

| N-CH₂CH₃ | Data not available | Data not available |

Two-dimensional (2D) NMR experiments are critical for assembling the molecular framework by establishing correlations between different nuclei. princeton.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. emerypharma.comsdsu.edu Cross-peaks in the COSY spectrum reveal ¹H-¹H connectivities, allowing for the tracing of proton networks within the molecule. princeton.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. princeton.edu It detects through-space interactions (Nuclear Overhauser Effect), providing crucial information for determining the relative stereochemistry of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbons. emerypharma.comsdsu.edu It is an invaluable tool for assigning carbon signals based on the already assigned proton signals. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.eduresearchgate.net This long-range connectivity information is vital for piecing together the different fragments of the molecule and for assigning quaternary carbons (carbons with no attached protons). emerypharma.com

For particularly complex structural problems, advanced NMR techniques may be employed. These can include experiments like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups, and selective 1D experiments to unravel complex splitting patterns. emerypharma.com

Two-Dimensional NMR Experiments (COSY, NOESY, HSQC, HMBC) for Connectivity and Stereochemistry

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. uci.edujeolusa.com Unlike low-resolution mass spectrometry which provides nominal mass, HRMS can measure mass-to-charge ratios (m/z) to several decimal places. libretexts.org This high precision makes it possible to distinguish between different molecular formulas that have the same nominal mass. libretexts.orgyoutube.com For this compound, HRMS would provide an exact mass, which, when analyzed, yields a unique elemental composition (CₓHᵧNₐOₑ). mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy in Structural Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. msu.edumicrobenotes.com This technique is particularly useful for identifying the presence of chromophores, which are parts of a molecule that absorb light. msu.edu In the context of this compound, UV-Vis spectroscopy could help to identify any conjugated systems or aromatic rings within the structure. mat-cs.comijnrd.org The wavelength of maximum absorption (λₘₐₓ) provides information about the nature of the chromophore. sci-hub.se

Integration of Spectroscopic Data for Unambiguous Structure Determination

The definitive structure of this compound is established not by any single technique, but by the careful integration of all the spectroscopic data. numberanalytics.comopenreview.net The process typically follows a logical sequence:

Molecular Formula: HRMS provides the elemental composition. libretexts.org

Carbon Skeleton and Functional Groups: ¹³C NMR and IR spectroscopy (though not explicitly detailed here) give initial indications of the types of carbons and functional groups present.

Proton Environment: ¹H NMR details the proton environments and their immediate neighbors. emerypharma.com

Direct C-H Connections: HSQC links protons to their directly attached carbons, confirming assignments. researchgate.net

Building the Framework: COSY and HMBC data are used to connect the individual spin systems and fragments into a complete carbon skeleton. emerypharma.com

Stereochemistry: NOESY data reveals through-space proton proximities, allowing for the determination of the molecule's three-dimensional structure.

By systematically analyzing and cross-referencing the information from each of these spectroscopic methods, chemists can confidently propose and confirm the complete and unambiguous structure of this compound.

Elucidation of Dolaconine Biosynthetic Pathway

Precursor Pathways: Mevalonate (B85504) (MVA) and Methylerythritol Phosphate (B84403) (MEP) Routes to Isoprenoid Units

The foundational units for diterpenoid biosynthesis, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), are synthesized through two distinct metabolic routes in plants: the mevalonate (MVA) pathway and the methylerythritol phosphate (MEP) pathway. plos.orgwikipedia.orgnih.govresearchgate.net

Early Stage Diterpene Precursor Biosynthesis (Geranylgeranyl Pyrophosphate, GGPP)

The biosynthesis of diterpenoids commences with the condensation of IPP and DMAPP units. Three molecules of IPP are sequentially added to DMAPP, catalyzed by prenyltransferases, to form the 20-carbon precursor, geranylgeranyl pyrophosphate (GGPP). nih.govnih.gov This reaction is catalyzed by the enzyme geranylgeranyl diphosphate (B83284) synthase (GGPPS). nih.govnih.gov GGPP serves as the universal precursor for all diterpenes, including the complex diterpenoid alkaloids found in Aconitum. nih.govresearchgate.net

Cyclization and Skeleton Formation by Terpene Synthases (CPS, KSL)

The crucial step in establishing the diterpene skeleton involves the cyclization of GGPP, a reaction catalyzed by a class of enzymes known as diterpene synthases (diTPSs). nih.govresearchgate.net In the biosynthesis of diterpenoid alkaloids in Aconitum, this process typically involves two key types of diTPSs: copalyl diphosphate synthase (CPS) and kaurene synthase-like (KSL) enzymes. nih.govresearchgate.netresearchgate.net

CPS (a Class II diTPS) catalyzes the initial cyclization of GGPP to form ent-copalyl diphosphate (ent-CPP). nih.govresearchgate.netresearchgate.net Subsequently, KSL enzymes (Class I diTPSs) act on ent-CPP to perform further cyclization and/or rearrangement reactions, leading to the formation of different diterpene skeletons. nih.govresearchgate.netresearchgate.net For the biosynthesis of Aconitum diterpenoid alkaloids, including those with a C18 skeleton like dolaconine, the initial cyclization products from KSL activity are typically ent-kaurene (B36324) or ent-atiserene, which serve as the foundational scaffolds for the C20 diterpenoid alkaloids. nih.govresearchgate.netresearchgate.net

Proposed Oxidative and Rearrangement Steps Leading to C18-Diterpenoid Skeleton

This compound is a C18-diterpenoid alkaloid, meaning its skeleton is derived from a C20 diterpene precursor through the loss of two carbon atoms and significant structural rearrangements. core.ac.uknih.gov The conversion of the C20 diterpene skeleton (such as those derived from ent-kaurene or ent-atiserene) to the C18 framework of this compound involves a series of complex oxidative steps and molecular rearrangements. researchgate.netcore.ac.uknih.gov

While the precise enzymatic steps and intermediates leading specifically to the this compound C18 skeleton are not fully elucidated, research on Aconitum diterpenoid alkaloids suggests that C18 alkaloids are often derived from C19 alkaloids, which in turn originate from C20 skeletons. core.ac.uknih.govnih.govresearchgate.net These conversions involve hydroxylation, oxidation, and the loss of carbon atoms, likely through oxidative cleavage events. researchgate.netcore.ac.uknih.gov The structural differences between C18 diterpenoid alkaloids like this compound and their C19 and C20 precursors highlight the extensive modifications, including the introduction of oxygen functions and the rearrangement of the polycyclic ring system. core.ac.uknih.gov

Enzyme Identification and Functional Characterization in this compound Biosynthesis

Identifying and functionally characterizing the specific enzymes involved in the later stages of this compound biosynthesis, particularly the oxidative and rearrangement steps that convert a C20 skeleton to the C18 this compound structure, remains an active area of research. Studies on Aconitum species have focused on identifying terpene synthases (CPS and KSLs) responsible for the initial cyclization of GGPP. researchgate.netresearchgate.net Functional characterization through in vitro enzyme assays has confirmed the activity of specific CPS and KSL enzymes in producing ent-CPP, ent-kaurene, and ent-atiserene, which are precursors to C20 diterpenoid alkaloids. researchgate.netresearchgate.net

Enzymes involved in subsequent hydroxylation, oxidation, and rearrangement reactions are likely cytochrome P450 monooxygenases and other tailoring enzymes, but their specific roles in the formation of the C18 this compound skeleton require further investigation. researchgate.netcore.ac.uk

Multi-Omics Approaches (Transcriptomics, Metabolomics, Genomics) in Pathway Discovery

Multi-omics approaches, including transcriptomics, metabolomics, and genomics, have become powerful tools for elucidating complex biosynthetic pathways in plants, particularly for secondary metabolites like diterpenoid alkaloids. rsc.orgnih.govfrontiersin.orgnih.gov

Transcriptomics involves studying the complete set of RNA transcripts in a tissue or organism under specific conditions. By comparing gene expression profiles in different tissues or developmental stages where this compound accumulates, researchers can identify candidate genes potentially involved in its biosynthesis. rsc.orgnih.govfrontiersin.orgnih.gov

Metabolomics focuses on the comprehensive analysis of all metabolites in a biological sample. nih.govfrontiersin.orgnih.govisaaa.org Metabolomic profiling of Aconitum species or different tissues can reveal the presence and relative abundance of this compound and potential pathway intermediates, providing clues about the biosynthetic route. nih.govfrontiersin.orgresearchgate.net

Genomics provides the complete genetic blueprint of an organism. isaaa.org Genome sequencing of Aconitum species can help identify gene clusters or families that might encode enzymes involved in diterpenoid alkaloid biosynthesis. researchgate.net

Integrating data from these omics platforms allows for the correlation of gene expression patterns with metabolite accumulation, facilitating the identification of candidate genes and enzymes in the this compound biosynthetic pathway. nih.govrsc.orgnih.govfrontiersin.orgnih.gov For example, studies have integrated transcriptomics and metabolomics to reveal insights into the biosynthesis of diterpene alkaloids in Aconitum japonicum, identifying potential genes and showing the accumulation of C20 precursors. nih.govresearchgate.net

Tissue-Specific Accumulation and Regulation of this compound Biosynthesis

The accumulation of secondary metabolites like this compound often exhibits tissue-specific patterns within a plant. researchgate.netstanford.edu Studies on Aconitum species have shown that diterpenoid alkaloids, including C20-type alkaloids which are hypothesized precursors to C18 compounds like this compound, accumulate in specific tissues, such as the daughter roots. nih.govresearchgate.netresearchgate.net

This tissue-specific accumulation suggests that the genes encoding the biosynthetic enzymes are differentially regulated across various plant tissues. nih.govresearchgate.net Regulatory mechanisms, including transcription factors, likely control the expression of pathway genes, leading to the observed patterns of this compound biosynthesis and accumulation. nih.govresearchgate.net Understanding these regulatory mechanisms is crucial for potentially manipulating the production of this compound.

Synthetic Chemistry of Dolaconine and Its Research Analogs

Strategies towards Total Synthesis of Complex Diterpene Alkaloids (General Principles)

The total synthesis of complex diterpene alkaloids, such as those found in the Aconitum genus, is a formidable task due to their intricate cage-like structures, multiple stereogenic centers, and often dense array of oxygen functionalities wikipedia.orgwikidata.orgmdpi.comontosight.airesearchgate.net. These structural complexities necessitate the development and application of innovative synthetic methods and strategies wikipedia.org.

General strategies employed in the total synthesis of complex diterpene alkaloids often involve convergent or linear approaches aimed at efficiently assembling the polycyclic ring systems and establishing the correct stereochemistry wikidata.orgmdpi.comontosight.ai. Key transformations frequently utilized include various cyclization reactions to construct the fused ring systems, such as intramolecular Diels-Alder reactions, radical-based cyclizations, and reductive cyclizations, which can be particularly effective for simultaneously forming rings and introducing specific oxygenation patterns mdpi.comontosight.airesearchgate.net. Oxidative dearomatization sequences and fragment coupling strategies have also proven valuable in assembling the complex frameworks of these natural products wikidata.orgmdpi.comontosight.ai. The design of a synthetic route is often guided by analysis of the molecule's oxidation patterns and inherent functional group relationships to identify key disconnections that simplify the synthetic challenge ontosight.airesearchgate.net. While significant progress has been made in the total synthesis of various diterpene alkaloids, detailed reports on the total synthesis of Dolaconine itself are not prevalent in the readily available literature.

Semi-Synthetic Routes for this compound Derivatives

Semi-synthesis involves using naturally occurring compounds as starting materials for the preparation of novel derivatives with altered chemical and potentially biological properties nih.govctdbase.org. This approach can be advantageous for complex natural products like diterpene alkaloids, where the isolation of the parent compound from a natural source may be more feasible than a lengthy total synthesis.

Semi-synthetic routes have been developed for various diterpene alkaloid derivatives, particularly those based on more abundant natural scaffolds like aconitine (B1665448) ontosight.aiplantaedb.comnih.gov. These routes often involve targeted chemical modifications of specific functional groups present in the isolated natural product to generate a library of analogs nih.gov. Such modifications can include esterifications, etherifications, oxidations, reductions, or the introduction of new functional handles. While semi-synthetic strategies are a valuable tool in alkaloid research, specific details regarding established semi-synthetic routes leading to this compound derivatives are not extensively described in the provided search results. Research efforts in semi-synthesis within this class appear to have focused more on other related alkaloids, such as the preparation of lipo-alkaloids derived from 14-benzoylaconine plantaedb.comnih.gov.

Chemical Derivatization for Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how modifications to a molecule's chemical structure influence its biological activity. For natural products with observed biological effects, chemical derivatization is a common strategy to explore the impact of different functional groups and structural motifs on potency, selectivity, and other pharmacological properties.

In the context of diterpene alkaloids, including this compound, SAR studies have been conducted to investigate their interactions with biological targets, such as ion channels nih.gov. These studies often involve testing a series of related natural alkaloids or synthesized analogs to identify key structural features responsible for the observed activity. For instance, this compound has been included in evaluations of Aconitum alkaloids for their effects on hERG and Nav1.2 channels nih.gov. While the inclusion of this compound in such SAR studies indicates an interest in its biological profile, the specific chemical derivatizations performed on this compound to systematically explore its SAR are not detailed within the scope of the provided search results. General SAR principles involve systematically altering parts of the molecule and assessing the resulting change in activity to build a model of the pharmacophore.

Stereocontrolled Synthesis Challenges and Achievements

The presence of multiple contiguous stereocenters in diterpene alkaloids poses significant challenges for their chemical synthesis, particularly in achieving high levels of stereocontrol wikipedia.orgwikidata.orgmdpi.comontosight.airesearchgate.net. The biological activity of chiral molecules is often highly dependent on their absolute and relative stereochemistry, making stereocontrolled synthesis crucial for obtaining compounds with the desired pharmacological profiles nih.govctdbase.org.

Achieving stereocontrol in the synthesis of complex polycyclic structures like diterpene alkaloids requires careful design of synthetic routes and the use of stereoselective reactions nih.govctdbase.org. Strategies for stereocontrolled synthesis include utilizing chiral starting materials (chiral pool), employing chiral auxiliaries that direct the stereochemical outcome of reactions, or using chiral catalysts that facilitate enantioselective transformations. Diastereoselective reactions, which control the relative stereochemistry between existing and newly formed stereocenters, are also essential nih.govctdbase.org. While the principles and methods for achieving stereocontrol in the synthesis of complex organic molecules are well-established, specific challenges encountered and achievements made in the stereocontrolled synthesis of this compound are not explicitly detailed in the provided search results. The complexity of its structure suggests that any total or semi-synthesis would require sophisticated strategies to manage its multiple stereocenters.

Reaction Monitoring in Synthetic Chemistry utilizing Spectroscopic Methods

Spectroscopic methods play an indispensable role in synthetic chemistry, providing critical information for monitoring the progress of reactions, characterizing intermediates, and confirming the structure and purity of final products plantaedb.comnih.gov. For complex natural products like diterpene alkaloids, which often have intricate structures, a combination of spectroscopic techniques is essential for complete structural elucidation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the connectivity and relative stereochemistry of atoms in a molecule plantaedb.comnih.gov. Various 1D and 2D NMR experiments, such as ¹H NMR, ¹³C NMR, COSY, NOESY, HSQC, and HMBC, are routinely used to assign signals and establish correlations between different parts of the molecule. Mass spectrometry (MS), particularly high-resolution techniques (e.g., HR-ESIMS), provides accurate molecular weight information and fragmentation patterns that aid in confirming the elemental composition and structural subunits. Infrared (IR) and Ultraviolet (UV) spectroscopy can provide complementary information about the presence of specific functional groups and chromophores.

Molecular and Cellular Mechanistic Studies of Dolaconine

Investigation of Dolaconine Interactions with Ion Channels in in vitro Models

In vitro models, such as patch clamp techniques using isolated cells or reconstituted ion channels in lipid bilayers, are widely used to study the direct interaction of compounds with ion channels. mdpi.com These methods allow for precise control of the cellular environment and membrane potential, enabling detailed analysis of channel modulation. mdpi.com

Voltage-Gated Sodium Channel (Nav) Modulation Studies

Voltage-gated sodium channels (Nav) are integral membrane proteins essential for the initiation and propagation of action potentials in excitable cells like neurons and myocytes. wikipedia.orgmdpi.com They play a critical role in electrical signaling and are targets for various natural toxins and therapeutic drugs. mdpi.comnih.gov Studies on diterpene alkaloids from Aconitum species have included assessments of their activity on Nav channels. researchgate.net Some diterpene alkaloids are known to modulate voltage-dependent sodium channels. researchgate.net While some Aconitum alkaloids, such as aconitine (B1665448) and 14-benzoylaconine-8-O-palmitate, have shown moderate to significant inhibitory activity on Nav1.2 channels, this compound was considered inactive in one study assessing inhibition at a nominal concentration of 10 µM. researchgate.net

Potassium Channel (hERG) Interaction Analysis

The human Ether-à-go-go Related Gene (hERG) channel, a voltage-gated potassium channel (Kv11.1), is vital for the repolarization of cardiac action potentials. nih.govrsc.org Modulation of the hERG channel is a critical aspect of cardiac safety pharmacology, as its blockade can lead to potentially fatal arrhythmias. nih.govrsc.org Studies have investigated the interaction of various natural products, including diterpene alkaloids, with the hERG channel. nih.govrsc.org this compound has been tested for its hERG blockade activity. In one study, this compound showed moderate hERG inhibition, with an 8.3% inhibitory effect. u-szeged.hu This suggests a relatively low potency compared to other diterpene alkaloids like aconitine and 14-BzA-8-O-palmitate, which exhibited higher inhibition percentages. u-szeged.hu The degree of hERG activity among diterpene alkaloids appears to be influenced by structural features, such as the presence of two ester groups. u-szeged.hu

Data on hERG Inhibition by Selected Diterpene Alkaloids:

| Compound | hERG Inhibition (%) |

| Aconitine | 44.9 |

| 14-BzA-8-O-palmitate | 39.6 |

| Septentriodine | 20.9 |

| Ajacine | 13.0 |

| Acotoxinine | 6.5 |

| This compound | 8.3 |

Receptor Binding and Signaling Pathway Modulation in Cell-Based Assays

Cell-based assays are valuable tools for investigating the interactions of compounds with receptors and their effects on downstream signaling pathways within a more physiological context than isolated systems. kcasbio.commdpi.com These assays can assess receptor binding, activation, or inhibition, and measure functional responses. kcasbio.comcellcarta.com

GABA Receptor System Interactions

The gamma-aminobutyric acid (GABA) receptor system is a major inhibitory neurotransmitter system in the central nervous system. Some diterpene alkaloids have been shown to interact with GABA receptors. While songorine, another diterpene alkaloid from Aconitum, has been identified as a non-competitive antagonist at the GABAA receptor in rat brain, specific detailed findings regarding this compound's interaction with GABA receptors were not prominently available in the provided search results. core.ac.ukresearchgate.net

NMDA-Type Glutamate (B1630785) Receptor Modulation

NMDA-type glutamate receptors are excitatory neurotransmitter receptors that play crucial roles in synaptic plasticity and excitotoxicity. Some diterpenoid alkaloids have been identified as interacting with the NMDA-type glutamate receptor. u-szeged.hu However, specific detailed research findings on this compound's modulation of NMDA receptors were not extensively found in the provided search results.

Enzyme Inhibition and Activation Profiling in Biochemical Assays

Cell Line Studies for Mechanistic Biological Activity (e.g., growth modulation)

Cell line studies are fundamental in investigating the mechanistic biological activities of compounds like this compound, including their potential to modulate cell growth. fda.gov These studies utilize various human tumor and non-tumor cell lines to evaluate the effects of compounds on cellular processes. cancer.gov The Developmental Therapeutics Program (DTP) of the National Cancer Institute (NCI), for instance, employs a panel of 59 human tumor cell lines for anticancer screening, generating extensive data on the cellular sensitivity and resistance patterns to various agents. cancer.govnih.gov This data can be analyzed using algorithms like COMPARE to identify compounds with similar mechanisms of action based on their cellular growth inhibition patterns. cancer.gov

While specific detailed findings on this compound's effects on cell line growth modulation are not extensively reported in the provided search results, the broader class of C18-diterpenoid alkaloids has shown anti-tumor activities in various studies. nih.govrsc.orgrsc.orgresearchgate.net For example, some tested anthranoyl-substituted diterpene alkaloids exhibited weak cytotoxic potencies against human tumor cells. core.ac.uk The evaluation of a compound's effect on cell growth typically involves establishing cellular growth curves and determining parameters like population doubling time and maximum growth rate for different cell lines to identify the optimal time range for evaluating biological compound effects.

Structure Activity Relationship Sar and Computational Studies of Dolaconine Derivatives

Experimental Design for Systematic Structural Modification and Biological Evaluation

Experimental design in SAR studies of dolaconine derivatives involves the planned synthesis or isolation of compounds with specific structural variations compared to the parent this compound molecule. These modifications can include alterations to substituents, changes in oxidation states, or variations in the stereochemistry of the complex diterpenoid skeleton. shef.ac.uk The goal is to create a library of analogs where the impact of each structural change on biological activity can be assessed. shef.ac.uk

Following the synthesis or isolation of these derivatives, they are subjected to rigorous biological evaluation in relevant assay systems. For diterpenoid alkaloids like this compound, potential targets can include ion channels (such as voltage-gated sodium channels or potassium channels like hERG and GIRK), enzymes, or receptors, depending on the hypothesized mechanism of action. researchgate.netnih.govresearchgate.net The biological responses, such as inhibitory potency (e.g., IC50 values) or activation levels, are then quantitatively measured. nih.gov This systematic approach allows researchers to correlate specific structural features with observed biological effects, laying the groundwork for SAR analysis. collaborativedrug.com

Qualitative and Quantitative Structure-Activity Relationship (QSAR) Models

Structure-Activity Relationship (SAR) analysis, both qualitative and quantitative (QSAR), is fundamental to understanding how modifications to the this compound structure influence its biological activity. collaborativedrug.com

Qualitative SAR involves identifying structural fragments or features that appear to be associated with a particular type or level of activity. For example, the presence or absence of specific functional groups (like hydroxyl, acetyl, or methoxy (B1213986) groups) at certain positions on the this compound skeleton, or the state of the nitrogen atom, can be correlated with observed biological effects. nih.govrsc.orgrsc.org Studies on related diterpenoid alkaloids have highlighted the importance of features like a basic nitrogen center and hydrophobic or aromatic groups for activity, such as hERG channel modulation. nih.govrsc.org

Quantitative Structure-Activity Relationship (QSAR) modeling takes this analysis a step further by developing mathematical models that relate structural descriptors of the compounds to their biological activity in a quantitative manner. acs.orgcu.edu.eg These descriptors can be physicochemical properties (e.g., lipophilicity, electronic properties) or structural parameters (e.g., molecular weight, number of rotatable bonds, presence of specific substructures). scribd.com QSAR models aim to predict the activity of new, untested this compound derivatives based on their calculated descriptors. acs.orgcu.edu.eg While specific QSAR models for this compound itself were not extensively detailed in the search results, QSAR studies have been applied to related diterpene alkaloids to understand their activity against targets like Nav1.2 channels and to predict properties like lipid solubility. scribd.comresearchgate.net The development of robust QSAR models requires a dataset of structurally diverse compounds with experimentally determined biological activities.

An example of data that might be used in SAR/QSAR studies is presented below, illustrating how different substituents on a hypothetical this compound core might correlate with activity against a theoretical target. Note that this table is illustrative of the type of data used in such studies and is not derived from specific experimental results for this compound derivatives found in the search.

| Compound ID | R1 (Position X) | R2 (Position Y) | Activity (IC50, µM) |

| This compound | -OH | -OAc | 15.3 |

| Derivative A | -OCH3 | -OAc | 8.1 |

| Derivative B | -OH | -H | 35.5 |

| Derivative C | -OCH3 | -H | 22.9 |

This table is a hypothetical representation of data that could be generated in an SAR study. Actual experimental data for this compound derivatives would be required for real SAR/QSAR analysis.

Computational Chemistry Approaches for Molecular Docking and Binding Mode Prediction

Computational chemistry, particularly molecular docking, plays a significant role in understanding the potential interactions of this compound derivatives with their biological targets at a molecular level. researchgate.netnih.govnih.gov Molecular docking algorithms predict the preferred orientation (binding pose) and affinity of a ligand (the this compound derivative) when bound to a protein or other biological macromolecule. biorxiv.orgku.edu This provides insights into the likely binding site and the key interactions (such as hydrogen bonds, hydrophobic interactions, and pi-stacking) that stabilize the complex. rsc.orgnih.gov

For this compound and related diterpenoid alkaloids, molecular docking can be used to:

Predict binding to ion channels like hERG, as has been explored for other natural products. nih.govrsc.org

Investigate interactions with enzymes or other protein targets hypothesized to be involved in their biological activities. nih.gov

Compare the predicted binding modes of different this compound derivatives to understand how structural changes affect their interaction with the target. mdpi.com

While the search results mention computational studies and molecular docking in the context of Aconitum alkaloids and ion channels, specific detailed docking studies focused solely on this compound derivatives were not prominently featured. researchgate.netnih.gov However, the general principles of molecular docking are highly applicable to this class of compounds to predict their binding modes and relative affinities to potential targets. biorxiv.orgku.edu

Conformation Analysis and its Influence on Molecular Interactions

The three-dimensional shape, or conformation, of a molecule is critical for its ability to bind to a biological target and exert an effect. biorxiv.orgdrugdesign.org Conformational analysis involves studying the various possible spatial arrangements of a molecule and their relative energies. drugdesign.org For complex polycyclic structures like this compound, different rings and substituents can adopt various conformations, which can significantly impact how the molecule presents itself to a binding site. nih.govrsc.orgsemanticscholar.org

Studies on C18-diterpenoid alkaloids, including those structurally related to this compound, have shown that the conformation of certain rings, such as ring A, can be influenced by substituents and the protonation state of the nitrogen atom. nih.govrsc.orgsemanticscholar.org For instance, the presence of a hydroxyl group at C-1 can stabilize a boat conformation of ring A through intramolecular hydrogen bonding, while other substituents might favor a chair conformation. nih.govrsc.orgsemanticscholar.org These conformational preferences can affect the presentation of key functional groups for interaction with the target protein and thus influence binding affinity and activity. drugdesign.org Computational methods, such as molecular dynamics simulations, can be used to explore the conformational landscape of this compound derivatives and understand how flexibility and preferred conformers impact their binding to targets. nih.govchemrxiv.org

Identification of Key Pharmacophoric Features for Mechanistic Activity

A pharmacophore represents the essential steric and electronic features of a molecule that are necessary to ensure optimal molecular interactions with a specific biological target structure and to trigger (or block) its biological response. nih.gov Identifying the key pharmacophoric features of this compound derivatives is a crucial step in understanding their mechanism of action and designing more potent and selective analogs. nih.govrsc.org

Based on SAR analysis and computational studies, researchers can deduce which parts of the this compound structure and which chemical properties are most important for activity. For example, if a basic nitrogen atom and certain oxygenation patterns are consistently found in active derivatives and are shown by docking studies to interact with specific residues in the binding site, these features would be considered part of the pharmacophore. rsc.org Studies on hERG channel blockers, some of which are natural products, suggest that a basic nitrogen and hydrophobic/aromatic features are key pharmacophoric elements for binding to this channel. nih.govrsc.org

By defining the pharmacophore, researchers can:

Guide the design of new this compound derivatives with enhanced activity.

Perform virtual screening of compound databases to find new potential lead compounds that share the identified pharmacophoric features. nih.gov

Gain deeper insights into the molecular mechanism by understanding which interactions are critical for binding to the biological target. nih.gov

The identification of key pharmacophoric features for this compound's various potential activities would require comprehensive SAR studies across a range of biological targets, integrated with computational modeling.

Advanced Analytical Techniques for Dolaconine Quantification and Monitoring in Research Samples

Liquid Chromatography-Mass Spectrometry (LC-MS) for Trace Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a widely used hyphenated technique that combines the separation power of liquid chromatography with the detection and identification capabilities of mass spectrometry. nih.govresearchgate.netchromatographytoday.com This combination is highly effective for analyzing complex mixtures, such as plant extracts containing Dolaconine and other alkaloids. nih.govresearchgate.net LC-MS allows for the separation of this compound from other components in a sample based on their differing affinities for a stationary phase and their interactions with a mobile phase. chromatographytoday.comtechnologynetworks.com The separated compounds then enter the mass spectrometer, where they are ionized and detected based on their mass-to-charge ratio (m/z). researchgate.netchromatographytoday.com This makes LC-MS suitable for trace analysis, enabling the detection and quantification of this compound even when present at very low levels in research samples. researchgate.net

High-Resolution LC-MS (HRMS) for Metabolite Profiling

High-Resolution LC-MS (HRMS) provides highly accurate mass measurements, which are crucial for the confident identification of compounds, including this compound and its potential metabolites. clockss.orgwuxiapptec.compharmaron.com In metabolite profiling, HRMS allows for the comprehensive screening and identification of a wide range of metabolites within a biological system or sample. pharmaron.comiqvia.comanimbiosci.org The high mass accuracy helps in determining the elemental composition of ions, which is essential for structural elucidation, especially when analyzing complex matrices or searching for novel compounds related to this compound. clockss.orgresearchgate.net HRMS is well-suited for profiling and identifying metabolites, enabling accurate detection of ion fragments and distinguishing mass differences. wuxiapptec.compharmaron.com

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS), also known as MS2, involves multiple stages of mass analysis with a fragmentation step in between. nationalmaglab.orgwikipedia.org This technique is invaluable for structural confirmation and analysis of this compound. After a precursor ion corresponding to this compound is selected in the first mass analyzer (MS1), it is fragmented, typically through collision-induced dissociation (CID). nationalmaglab.orggithub.io The resulting fragment ions (product ions) are then separated and detected in the second mass analyzer (MS2). nationalmaglab.orgwikipedia.orggithub.io The fragmentation pattern provides characteristic structural information about the precursor ion, acting like a molecular fingerprint. nationalmaglab.orgwikipedia.org This allows for the unambiguous identification of this compound, even in the presence of isomers or isobaric compounds that might have similar intact masses but different fragmentation patterns. wikipedia.org MS/MS is often used in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes for highly sensitive and specific quantification of target analytes like this compound in complex matrices. technologynetworks.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique commonly used for the analysis of volatile and semi-volatile compounds. researchgate.netinnovatechlabs.commeasurlabs.com While this compound is a diterpene alkaloid and may not be as volatile as smaller molecules, GC-MS can be applicable for the analysis of certain alkaloids or potential volatile degradation products of this compound, often requiring derivatization to increase volatility and thermal stability. researchgate.net GC-MS separates compounds based on their boiling points and interactions with the stationary phase in a gas chromatography column. libretexts.org The separated components are then detected and identified by the mass spectrometer based on their mass spectra, which often include characteristic fragmentation patterns under electron ionization (EI). libretexts.orguni-saarland.de GC-MS is a method of choice for the analysis of various types of alkaloids that are sufficiently volatile and thermostable under GC conditions. researchgate.netijpsjournal.com

Hyphenated Techniques in Comprehensive Alkaloid Analysis

The analysis of alkaloids like this compound often involves complex mixtures extracted from natural sources. nih.govresearchgate.net Hyphenated techniques, which combine separation methods with detection technologies, are essential for comprehensive alkaloid analysis. nih.govresearchgate.netchromatographytoday.com The coupling of chromatographic techniques (like LC or GC) with mass spectrometry (MS) or other spectroscopic detectors (like UV or NMR) provides enhanced separation, identification, and quantification capabilities. nih.govchromatographytoday.comresearchgate.net LC-MS and GC-MS are among the most extensively used hyphenated techniques for natural product analysis, including alkaloids. researchgate.netijpsjournal.com More advanced hyphenations, such as LC-NMR or even multiple hyphenated techniques like LC-PDA-NMR-MS, have become increasingly popular for obtaining rich structural information from complex natural product extracts. researchgate.net These integrated approaches allow for more thorough characterization of the alkaloid profile in a sample, enabling the identification and quantification of this compound alongside related compounds. nih.gov

Immunoassay Development for Specific this compound Detection in Research

Immunoassays are analytical techniques that utilize the specific binding between an antibody and its target antigen (in this case, this compound) for detection and quantification. While the search results did not provide specific details on immunoassay development specifically for this compound, immunoassays are a recognized method for detecting specific compounds in research contexts. nih.gov Developing an immunoassay for this compound would involve generating antibodies that selectively bind to the this compound molecule. These assays can offer high sensitivity and throughput, making them suitable for screening large numbers of research samples. However, the specificity of an immunoassay is highly dependent on the selectivity of the antibody, and cross-reactivity with structurally similar alkaloids could be a consideration.

Method Validation for Accuracy, Precision, and Sensitivity in Research Contexts

Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose, particularly in research where reliable and accurate data are paramount. elementlabsolutions.comfda.govgmpinsiders.com For the quantification and monitoring of this compound, validation parameters such as accuracy, precision, and sensitivity must be rigorously assessed. elementlabsolutions.comfda.govgmpinsiders.comresearchgate.net

Accuracy refers to the closeness of agreement between the measured value and the true value of the analyte concentration. elementlabsolutions.comgmpinsiders.comdemarcheiso17025.com It is typically assessed by analyzing samples with known concentrations of this compound and evaluating the recovery. elementlabsolutions.comgmpinsiders.com

Precision describes the closeness of agreement between a series of measurements obtained from multiple analyses of the same homogeneous sample under prescribed conditions. elementlabsolutions.comgmpinsiders.com It indicates the reproducibility and repeatability of the method. elementlabsolutions.com Precision can be evaluated at different concentration levels. elementlabsolutions.com

Sensitivity refers to the ability of the method to detect and quantify the analyte at low concentrations. elementlabsolutions.comdemarcheiso17025.com Key parameters for sensitivity include the Limit of Detection (LOD) and the Limit of Quantification (LOQ). gmpinsiders.comdemarcheiso17025.com The LOD is the lowest concentration that can be reliably detected, while the LOQ is the lowest concentration that can be reliably quantified with acceptable accuracy and precision. gmpinsiders.comdemarcheiso17025.com Sensitivity can be assessed based on the signal-to-noise ratio. elementlabsolutions.comgmpinsiders.com

Validation studies establish these performance characteristics to demonstrate that the analytical method for this compound is reliable and fit-for-purpose in the research context. elementlabsolutions.comfda.gov

Emerging Research Frontiers and Methodological Advancements for Dolaconine

Integration of Artificial Intelligence and Machine Learning in Dolaconine Research

The application of Artificial Intelligence (AI) and Machine Learning (ML) is increasingly prevalent in chemical and biological research, offering powerful tools for data analysis, prediction, and hypothesis generation. evolution.mlnrel.govcilip.org.ukaaai.orgcaiml.org In the context of this compound research, AI and ML can be integrated in several ways. These technologies can be used to analyze complex datasets generated from spectroscopic methods (such as NMR and MS) to assist in the structure elucidation of this compound and related alkaloids. core.ac.uk Furthermore, ML models can be trained on existing data of diterpene alkaloid structures and their biological activities to predict potential bioactivities or target interactions of this compound or its analogs. AI could also aid in optimizing experimental parameters for isolation, purification, and structural characterization. While specific published research on the direct application of AI/ML to this compound is not extensively detailed in the search results, the broader trend in natural product and drug discovery research indicates a growing adoption of these computational methods for tasks such as virtual screening, ADMET prediction (though ADMET is excluded from this article's scope), and reaction yield optimization. nrel.gov The potential for AI/ML to accelerate the discovery and characterization of novel this compound derivatives and understand their structure-activity relationships is significant.

Exploration of Novel Biogenetic Pathways and Enzymatic Mechanisms

Understanding the biogenetic pathway of this compound is crucial for potential biotechnological production and the discovery of related compounds. This compound is a diterpene alkaloid, and the biosynthesis of diterpenes involves complex enzymatic cascades. mdpi.comzmchdahod.org While the biosynthesis of the precursor molecule, atisine, in Aconitum species has been studied, the complete pathway for diterpene alkaloids like this compound remains largely unknown. nih.gov Research in this area involves identifying the genes and enzymes responsible for the cyclization of geranylgeranyl pyrophosphate, the core diterpene precursor, and the subsequent modifications (e.g., hydroxylation, methylation, amination) that lead to the specific structure of this compound. mdpi.comfrontiersin.org Multi-omics approaches, combining genomics, transcriptomics, and metabolomics, are powerful tools for elucidating these pathways by correlating gene expression with the accumulation of specific metabolites like this compound in different plant tissues. nih.gov For instance, studies on Aconitum japonicum have shown tissue-specific accumulation of different diterpene alkaloids, suggesting spatial regulation of biosynthetic enzymes. nih.gov Identifying the specific enzymes involved in the late-stage modifications unique to this compound's C18 skeleton is a key area of ongoing research.

Development of Innovative Synthetic Methodologies for Complex Analogs

The complex polycyclic structure of diterpene alkaloids like this compound presents significant challenges for chemical synthesis. Developing efficient and stereoselective synthetic methodologies is essential for producing this compound in larger quantities for research and for creating novel analogs with potentially altered properties. Traditional synthesis of complex natural products can be lengthy and low-yielding. Innovative approaches in synthetic chemistry, such as cascade reactions, organocatalysis, and flow chemistry, could offer more efficient routes. The synthesis of diterpenoid alkaloids, including total syntheses, has been a subject of review, highlighting the ongoing efforts in this field. researchgate.net Research focuses on developing strategies to construct the characteristic ring system and introduce the specific functional groups and stereocenters found in this compound. This includes overcoming challenges related to regioselectivity and stereocontrol in cyclization and functionalization steps. The development of novel synthetic routes could also facilitate the creation of libraries of this compound analogs, allowing for systematic exploration of structure-activity relationships.

Advanced Biophysical Techniques for Ligand-Target Interaction Studies

Understanding how this compound interacts with biological targets at the molecular level is fundamental to elucidating its mechanism of action. Advanced biophysical techniques play a crucial role in these studies. Techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) can provide high-resolution structural information of this compound bound to its target protein, revealing the precise binding site and interaction modes. numberanalytics.comdrugtargetreview.com Isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) are used to quantify the binding affinity and kinetics of the interaction. numberanalytics.comdrugtargetreview.comunivr.it Thermal shift assays (TSA), including differential scanning fluorimetry (DSF) and cellular thermal shift assay (CETSA), can assess target engagement in vitro and in cells by measuring the stabilization of a protein upon ligand binding. biorxiv.orgfrontiersin.org These techniques provide complementary information about the thermodynamics and kinetics of this compound-target interactions, offering insights into binding strength, specificity, and conformational changes. While specific biophysical studies on this compound's interactions are not detailed in the provided search results, these methods are widely applied in the study of other natural products and potential drug candidates to understand their molecular targets and mechanisms. numberanalytics.comdrugtargetreview.comunivr.itfrontiersin.org

Collaborative Research Opportunities Across Disciplines in this compound Science

Advancing the understanding of this compound requires collaboration across multiple scientific disciplines. nih.govbrown.edudickinson.eduutah.edudavidson.edu Chemists are needed to isolate, purify, and structurally characterize this compound and to develop synthetic methods. Biologists are essential for studying its effects in biological systems and identifying its molecular targets. drugtargetreview.com Geneticists and molecular biologists contribute to elucidating its biosynthetic pathway. Computational scientists, including those specializing in AI and ML, are vital for data analysis, predictive modeling, and understanding structure-activity relationships. nrel.govcilip.org.ukaaai.orgcaiml.org Pharmacologists investigate its potential therapeutic properties and mechanisms. researchgate.net Collaborative research initiatives, bringing together experts from universities, research institutions, and potentially industry, can accelerate progress by pooling expertise, resources, and data. nih.govutah.edu Such collaborations can facilitate the translation of basic research findings into potential applications. The complexity of natural product research, from discovery and isolation to understanding biological activity and potential synthesis, inherently necessitates a multidisciplinary approach.

Q & A

Q. How can researchers determine the structural configuration of Dolaconine using advanced spectroscopic methods?

Methodological Answer: To resolve this compound’s structure, employ a combination of nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 2D techniques like COSY and NOESY) and X-ray crystallography for absolute stereochemical assignment. Mass spectrometry (MS) can confirm molecular weight and fragmentation patterns. Cross-validate results with computational methods (e.g., density functional theory) to predict NMR chemical shifts. Ensure purity via HPLC before analysis. For novel derivatives, compare spectral data with structurally related alkaloids like Excelsine or Episcopalitine .

Q. What methodological approaches are used to identify plant sources of this compound and ensure taxonomic accuracy?

Methodological Answer: Combine phytochemical screening (e.g., alkaloid-specific reagents like Dragendorff’s test) with genomic barcoding (ITS or rbcL sequences) to confirm plant species. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to profile alkaloid extracts and match this compound’s signature against reference libraries. Validate plant vouchers in herbaria and cross-reference with ethnobotanical databases to avoid misidentification .

Q. How should researchers design initial pharmacological assays to evaluate this compound’s bioactivity?

Methodological Answer: Start with in vitro assays targeting receptors or enzymes relevant to its purported activity (e.g., acetylcholinesterase inhibition for neuroactive alkaloids). Use dose-response curves (IC50/EC50) and positive controls (e.g., galantamine for cholinesterase assays). For cytotoxicity, employ MTT assays on cell lines. Prioritize ADME/Tox profiling (e.g., hepatic microsomal stability) early to assess drug-likeness. Reference protocols from analogous diterpenoid alkaloids due to limited this compound-specific data .

Advanced Research Questions

Q. How can conflicting pharmacological data for this compound (e.g., varying potency across studies) be systematically resolved?

Methodological Answer: Conduct meta-analysis of existing studies to identify variables (e.g., purity, solvent used, assay conditions). Replicate experiments under standardized protocols (e.g., OECD guidelines) and perform multivariate statistical analysis (ANOVA, PCA) to isolate contributing factors. Compare results with structural analogs (e.g., Delavaconine) to assess structure-activity relationships. Publish negative results to reduce publication bias .

Q. What experimental design considerations are critical for elucidating this compound’s mechanism of action in complex biological systems?

Methodological Answer: Use omics approaches (transcriptomics/proteomics) to identify differentially expressed pathways in treated vs. control cells. Pair with knockout/knockdown models (e.g., CRISPR-Cas9) to validate target engagement. For in vivo studies, employ pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate plasma concentrations with effects. Integrate molecular docking to predict binding sites and validate via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How can researchers optimize the synthetic pathway for this compound to improve yield and scalability?

Methodological Answer: Apply retrosynthetic analysis to identify key intermediates (e.g., tetracyclic diterpene cores). Optimize reaction conditions (catalyst, solvent, temperature) via design of experiments (DoE) . Use flow chemistry for hazardous steps (e.g., nitro reductions). Characterize intermediates with FTIR and GC-MS to track byproducts. Compare semi-synthetic routes (from plant precursors) vs. total synthesis for cost-benefit analysis .

Methodological Best Practices

- Data Contradiction Analysis : Use Bland-Altman plots or Cohen’s kappa to assess inter-study variability. Reference for interpreting conflicting results .

- Reproducibility : Follow ’s guidelines for detailing experimental protocols (e.g., solvent purity, instrument calibration) to enable replication .

- Literature Gaps : Formulate hypotheses using ’s FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to address understudied aspects of this compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.